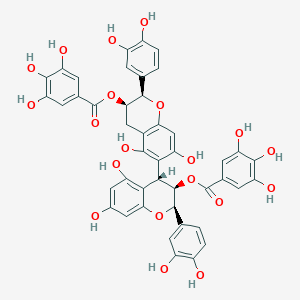

Procyanidin B-5 3,3'-di-O-gallate

描述

属性

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34O20/c45-19-11-25(50)34-32(12-19)62-41(16-2-4-22(47)24(49)6-16)42(64-44(60)18-9-29(54)39(58)30(55)10-18)36(34)35-26(51)14-31-20(37(35)56)13-33(40(61-31)15-1-3-21(46)23(48)5-15)63-43(59)17-7-27(52)38(57)28(53)8-17/h1-12,14,33,36,40-42,45-58H,13H2/t33-,36-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBGVECYPPCVDS-QNPRKUGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147643 | |

| Record name | Procyanidin B-5 3,3'-di-O-gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

882.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106533-60-2 | |

| Record name | 1,1′-[(2R,2′R,3R,3′R,4S)-2,2′-Bis(3,4-dihydroxyphenyl)-3,3′,4,4′-tetrahydro-5,5′,7,7′-tetrahydroxy[4,6′-bi-2H-1-benzopyran]-3,3′-diyl] bis(3,4,5-trihydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106533-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B-5 3,3'-di-O-gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106533602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B-5 3,3'-di-O-gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Di-O-galloylprocyanidin B5 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Procyanidin B-5 3,3'-di-O-gallate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B-5 3,3'-di-O-gallate is a naturally occurring dimeric procyanidin found in various plants, including rhubarb (Rheum palmatum L.)[1]. As a member of the flavonoid family, this complex polyphenol has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the known mechanisms of action of this compound, focusing on its enzymatic inhibition, modulation of key signaling pathways, and its impact on cellular processes. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-targeted approach, primarily involving the inhibition of key enzymes and the modulation of critical intracellular signaling cascades.

Inhibition of Squalene Epoxidase

One of the most well-characterized mechanisms of action for this compound is its potent inhibition of squalene epoxidase[1]. This enzyme plays a crucial role in the cholesterol biosynthesis pathway.

Quantitative Data:

| Target Enzyme | IC50 Value | Source Organism | Reference |

| Squalene Epoxidase | 0.55 µM | Rat Liver Microsomes | [1] |

Experimental Protocol: Squalene Epoxidase Inhibition Assay

A representative protocol for determining squalene epoxidase activity, based on methods used for rat liver microsomes, is as follows[2][3]:

-

Preparation of Microsomes:

-

Perfuse rat livers with a cold 0.1 M Tris-HCl buffer (pH 7.5).

-

Homogenize the minced liver in 2 volumes of the same buffer.

-

Centrifuge the homogenate at 9,750 x g for 10 minutes, twice.

-

Centrifuge the resulting supernatant at 105,000 x g for 60 minutes.

-

Wash the microsomal pellet with 0.1 M Tris-HCl buffer and resuspend for the assay.

-

-

Assay Mixture (Total Volume of 0.3 mL):

-

Microsomal protein: 0.75 mg/mL

-

Tris-HCl buffer (pH 7.5): 67 mM

-

FAD: 100 µM

-

NADPH: 1 mM

-

EDTA: 1 mM

-

Triton X-100: 0.1%

-

[³H]squalene (dispersed in 0.075% Tween 80): 8 µM (specific activity, e.g., 20,000 dpm)

-

Test compound (this compound) at various concentrations.

-

-

Incubation:

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

-

Quantification:

-

The formation of 2,3-oxidosqualene is measured, typically by methods that separate the product from the substrate, followed by scintillation counting of the radiolabeled product.

-

-

Data Analysis:

-

Enzyme activity is expressed as pmol of 2,3-oxidosqualene formed per mg of microsomal protein per minute.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway Diagram:

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and chronic inflammatory conditions[4][5]. Studies on related B-type procyanidins have demonstrated their ability to inhibit NF-κB activation[6][7]. This inhibition can occur at multiple levels, including preventing the degradation of the inhibitory protein IκBα and directly inhibiting the binding of NF-κB to its DNA consensus sequence[6][7].

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique to study protein-DNA interactions, such as the binding of NF-κB to its target DNA sequence[1][4][6][8][9]. A representative protocol is as follows:

-

Nuclear Protein Extraction:

-

Isolate nuclei from cells treated with or without this compound and a stimulating agent (e.g., TNF-α).

-

Extract nuclear proteins using a high-salt buffer.

-

Determine the protein concentration of the nuclear extracts.

-

-

Probe Labeling:

-

Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5′-AGTTGAGGGGACTTTCCCAGGC-3′).

-

Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin or a fluorescent dye).

-

-

Binding Reaction:

-

Incubate the labeled probe with nuclear extracts in a binding buffer containing poly(dI-dC) (to prevent non-specific binding) for 20-30 minutes at room temperature.

-

For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm binding specificity.

-

-

Electrophoresis:

-

Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

-

Detection:

-

For radioactive probes, visualize the bands by autoradiography.

-

For non-radioactive probes, use an appropriate detection method (e.g., streptavidin-HRP conjugate for biotin-labeled probes followed by chemiluminescence).

-

Signaling Pathway Diagram:

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAP Kinase Pathway

Mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAP kinase signaling cascade involves a series of protein kinases, including ERK, JNK, and p38. Studies on related procyanidins, such as Procyanidin B2 3,3″-di-O-gallate, have shown that they can induce sustained activation of ERK1/2, leading to cell death in cancer cells, by inhibiting MAP kinase phosphatases (MKPs)[10].

Experimental Protocol: Western Blot Analysis of MAP Kinase Phosphorylation

Western blotting is the standard method for assessing the activation state of MAP kinases by detecting their phosphorylated forms[11][12][13].

-

Cell Lysis:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Quantify the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target MAP kinases (e.g., anti-phospho-ERK1/2, anti-phospho-JNK, anti-phospho-p38).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Normalization:

-

Strip the membrane and re-probe with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective MAP kinases to normalize for protein loading.

-

Signaling Pathway Diagram:

Caption: Postulated modulation of the MAP kinase pathway by this compound.

Antioxidant and Pro-oxidant Activities

Procyanidins are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals[7][14]. However, under certain conditions, and particularly at higher concentrations, they can also exhibit pro-oxidant activity, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells[10].

Quantitative Data:

Experimental Protocols:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [14][15]

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.

-

The IC50 value is determined from a plot of scavenging activity against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [14][16]

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of this compound to the ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Experimental Workflow Diagram:

Caption: General workflow for determining antioxidant activity using DPPH and ABTS assays.

Effects on Cell Viability and Apoptosis

In the context of cancer research, procyanidins, including the closely related Procyanidin B2 3,3''-di-O-gallate, have been shown to decrease the viability of various cancer cell lines and induce apoptosis[10]. This is often linked to the modulation of the signaling pathways mentioned above and the induction of oxidative stress.

Quantitative Data:

Specific quantitative data for the effect of this compound on cancer cell viability is limited in the available literature. However, studies on similar compounds provide a basis for its potential activity.

Experimental Protocols:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [5][17][18][19]

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert MTT to formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Trypan Blue Exclusion Assay [20][21][22][23]

-

Treat cells in a culture dish with this compound.

-

After the treatment period, detach the cells using trypsin.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

Calculate the percentage of viable cells.

Conclusion

This compound is a promising natural compound with a multifaceted mechanism of action. Its ability to inhibit squalene epoxidase highlights its potential in cholesterol management. Furthermore, its putative roles in modulating the NF-κB and MAP kinase signaling pathways, coupled with its antioxidant and pro-apoptotic activities, suggest its therapeutic potential in inflammatory diseases and cancer. Further research is warranted to fully elucidate the specific molecular interactions and to translate these preclinical findings into clinical applications. This guide provides a foundational understanding of the current knowledge and the experimental approaches to further investigate this intriguing molecule.

References

- 1. NF-κB electrophoretic mobility shift assay (EMSA) [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2.10. NF-κB DNA-Binding Activity by Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]

- 5. researchhub.com [researchhub.com]

- 6. med.upenn.edu [med.upenn.edu]

- 7. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 8. licorbio.com [licorbio.com]

- 9. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Procyanidin B2 3,3″-di-O-gallate induces oxidative stress-mediated cell death in prostate cancer cells via inhibiting MAP kinase phosphatase activity and activating ERK1/2 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. mdpi.com [mdpi.com]

- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijrr.com [ijrr.com]

- 21. researchgate.net [researchgate.net]

- 22. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Trypan blue exclusion test of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

Procyanidin B-5 3,3'-di-O-gallate: A Deep Dive into its Biological Activities

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of Procyanidin B-5 3,3'-di-O-gallate, a galloylated procyanidin dimer found in various natural sources, including grape seeds. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. It consolidates key findings on its anticancer, antioxidant, and neuroprotective effects, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

This compound and its structurally similar isomer, Procyanidin B2 3,3''-di-O-gallate (B2G2), have demonstrated significant anticancer properties, particularly in prostate cancer models. These compounds have been shown to inhibit cell growth, induce apoptosis, and suppress key signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxicity and Growth Inhibition

The cytotoxic and growth-inhibitory effects of Procyanidin B2 3,3''-di-O-gallate (B2G2) have been evaluated across various human prostate cancer cell lines. The following table summarizes the key quantitative findings from published studies.

| Cell Line | Treatment Concentration (µM) | Time (h) | Effect | Reference |

| LNCaP | 25, 50 | 24, 48 | 40-56% cell death | [1] |

| 22Rv1 | 50, 100, 200 | 24, 48 | 15-44% cell death | [1] |

| PC3 | 25, 50, 100 | 48, 72 | 51-73% growth inhibition | [2] |

| C4-2B | 50, 100 | 24, 48 | Significant G1 phase arrest | [2] |

Signaling Pathways in Anticancer Activity

Procyanidin B2 3,3''-di-O-gallate exerts its anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival and proliferation. Key targeted pathways include NF-κB, Stat3, AP1, and the MAPK/ERK pathway.

Diagram: Procyanidin B2 3,3''-di-O-gallate (B2G2) Anticancer Signaling Pathway

Caption: B2G2 inhibits key transcription factors to suppress survival proteins and induce apoptosis.

Diagram: B2G2-Induced Oxidative Stress and MAPK Activation in Prostate Cancer Cells

Caption: B2G2 induces ROS and inhibits MKP, leading to sustained ERK1/2 and AMPK activation and subsequent cell death.

Experimental Protocols

-

Cell Culture: Human prostate cancer cells (e.g., LNCaP, 22Rv1) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. The media is then replaced with fresh media containing various concentrations of Procyanidin B2 3,3''-di-O-gallate (dissolved in DMSO, final DMSO concentration <0.1%) or vehicle control.

-

Incubation: Cells are incubated for the desired time periods (e.g., 24, 48, 72 hours).

-

Cell Counting: After incubation, cells are trypsinized and resuspended in media. An aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue stain.

-

Analysis: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope. The percentage of cell viability is calculated as (viable cell count / total cell count) x 100.

-

Cell Treatment: Cells are treated with Procyanidin B2 3,3''-di-O-gallate as described for the cell viability assay.

-

Staining: After treatment, both floating and attached cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Flow Cytometry: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol (e.g., Vybrant Apoptosis Assay Kit). After a brief incubation in the dark, the cells are analyzed by flow cytometry.

-

Data Analysis: The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are quantified.

-

Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 50-60 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., NF-κB p65, p-ERK1/2, total ERK1/2, β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Activity

Procyanidins are well-known for their antioxidant properties, and the galloylated forms are often more potent. They can scavenge free radicals and protect cells from oxidative damage.

Quantitative Data: Radical Scavenging Activity

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: In a 96-well plate, various concentrations of the test compound (this compound) are added to the wells, followed by the DPPH solution. A control containing only methanol and DPPH is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution in each well is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of procyanidins, including galloylated dimers. They have been shown to protect neuronal cells from glutamate-induced oxidative stress and apoptosis.

Key Findings

In a study using HT22 murine hippocampal cells, Procyanidin B2 3''-O-gallate was found to:

-

Block the accumulation of intracellular reactive oxygen species (ROS).[5]

-

Inhibit the phosphorylation of MAP kinases (ERK, p38, and JNK) that are activated by glutamate-induced stress.[5]

Signaling Pathway in Neuroprotection

Diagram: Neuroprotective Mechanism of Procyanidin B2 3''-O-gallate

Caption: Procyanidin B2 3''-O-gallate protects against glutamate-induced apoptosis by inhibiting ROS accumulation and MAPK phosphorylation.

Experimental Protocol: Neuroprotection Assay in HT22 Cells

-

Cell Culture: HT22 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates. They are pre-treated with various concentrations of Procyanidin B2 3''-O-gallate for a specified time (e.g., 1 hour) before being exposed to a toxic concentration of glutamate (e.g., 5 mM).

-

Incubation: The cells are incubated for 24 hours.

-

Cell Viability Assessment: Cell viability is determined using a CCK-8 or MTT assay according to the manufacturer's instructions. The absorbance is read using a microplate reader.

-

ROS Measurement (H2DCFDA Assay): To measure intracellular ROS, cells are treated as above for a shorter duration (e.g., 8 hours). They are then stained with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). The fluorescence intensity is measured using a fluorescence microplate reader.

Conclusion

This compound and its isomers exhibit a range of promising biological activities, including potent anticancer, antioxidant, and neuroprotective effects. The galloyl moieties appear to be crucial for their enhanced bioactivity. The mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to cell survival, apoptosis, and oxidative stress. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. Procyanidin B2 3,3″-di-O-gallate induces oxidative stress-mediated cell death in prostate cancer cells via inhibiting MAP kinase phosphatase activity and activating ERK1/2 and AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Procyanidin B2 3,3″-di-O-gallate, a biologically active constituent of grape seed extract, induces apoptosis in human prostate cancer cells via targeting NF-κB, Stat3 and AP1 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Procyanidin B2 3″-O-gallate Isolated from Reynoutria elliptica Prevents Glutamate-Induced HT22 Cell Death by Blocking the Accumulation of Intracellular Reactive Oxygen Species [mdpi.com]

- 6. Procyanidin B2 3″-O-gallate Isolated from Reynoutria elliptica Prevents Glutamate-Induced HT22 Cell Death by Blocking t… [ouci.dntb.gov.ua]

Procyanidin B-5 3,3'-di-O-gallate: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B-5 3,3'-di-O-gallate is a member of the proanthocyanidin family, a class of polyphenolic compounds widely distributed in the plant kingdom. These compounds are oligomers of flavan-3-ol units, and their galloylated esters have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and relevant experimental methodologies for this compound, aimed at facilitating further research and development in this area.

Natural Sources

This compound has been identified in several plant species, most notably in the rhizomes of Rheum palmatum (Chinese Rhubarb) and in grape seeds (Vitis vinifera)[1][2]. While comprehensive quantitative data for this specific compound is limited, the general distribution of procyanidins and their galloylated derivatives in these sources is well-documented.

Quantitative Data on Procyanidins in Natural Sources

The following table summarizes the available quantitative data for related procyanidins in grape seeds, which are a major source of these compounds. It is important to note that the concentration of specific procyanidins, including the B-5 di-gallate, can vary significantly depending on the plant variety, growing conditions, and extraction methods.

| Plant Source | Compound Class | Concentration Range | Reference |

| Vitis vinifera (Grape) Seeds | Polymeric Procyanidins | 1360 to 2830 mg/kg of berries | [3] |

| Vitis vinifera cv. Cardinal (Grape) Seeds | Epicatechin gallate (ECG) | Major constitutive unit | [4][5] |

| Vitis vinifera cv. Cardinal (Grape) Skin | Epigallocatechin (EGC) | Major constitutive unit | [4][5] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general flavonoid pathway and culminates in the specific galloylation of the procyanidin B-5 dimer.

Formation of Flavan-3-ol Monomers

The biosynthesis starts with the production of the flavan-3-ol monomers, (+)-catechin and (-)-epicatechin, from the phenylpropanoid pathway.

Dimerization to Procyanidin B-5

Procyanidin B-5 is a B-type procyanidin dimer consisting of two (-)-epicatechin units linked by a C4-C6 bond. The exact mechanism of this polymerization in vivo is still under investigation but is thought to involve either enzymatic or non-enzymatic condensation of the flavan-3-ol units.

Galloylation of Procyanidin B-5

The final and defining step is the esterification of the 3-hydroxyl groups of both epicatechin units with gallic acid. While the specific enzymes for the di-galloylation of a procyanidin dimer have not been fully characterized, the biosynthesis of galloylated catechins in tea plants provides a well-established model. This process occurs in two enzymatic steps:

-

Formation of an activated galloyl donor: UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) catalyzes the transfer of glucose from UDP-glucose to gallic acid, forming β-glucogallin.

-

Transfer of the galloyl group: An epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT), a serine carboxypeptidase-like acyltransferase, then transfers the galloyl group from β-glucogallin to the 3-hydroxyl group of the epicatechin unit.

It is hypothesized that a similar enzymatic machinery is responsible for the sequential or concerted di-galloylation of Procyanidin B-5 to yield this compound.

Biosynthetic pathway of this compound.

Experimental Protocols

The isolation, purification, and characterization of this compound typically involve a combination of chromatographic and spectroscopic techniques.

Extraction and Purification

A general workflow for the extraction and purification of this compound from plant material is outlined below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Galloyl esters from rhubarb are potent inhibitors of squalene epoxidase, a key enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of polymeric procyanidins (Tannins) from grape (Vitis vinifera) seeds by reverse phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. najfnr.com [najfnr.com]

In Vitro Antioxidant Capacity of Procyanidin B-5 3,3'-di-O-gallate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidins, a class of flavonoids, are oligomers of catechin and epicatechin units that are abundant in various plant sources, including grape seeds, pine bark, and certain medicinal herbs. These compounds have garnered significant interest in the scientific community for their potent antioxidant properties and potential therapeutic applications. Among the diverse range of procyanidin structures, the galloylated derivatives have been shown to exhibit enhanced biological activities. This technical guide focuses on the in vitro antioxidant capacity of a specific B-type procyanidin, Procyanidin B-5 3,3'-di-O-gallate. While direct quantitative antioxidant data for this specific compound is limited in publicly available literature, this document provides a comprehensive overview of the antioxidant capacity of structurally related procyanidin dimers and the established methodologies for their evaluation. Furthermore, it delves into the signaling pathways modulated by these compounds, offering insights into their mechanisms of action.

Data Presentation: Comparative Antioxidant Capacity of Procyanidin Dimers

Quantitative data on the in vitro antioxidant capacity of this compound is not extensively reported in the scientific literature. However, studies on analogous procyanidin dimers, particularly those from grape seed extract, provide valuable comparative insights. The presence of galloyl moieties generally enhances the antioxidant and radical-scavenging activities of procyanidins.[1] The following tables summarize the available data for related compounds.

Table 1: DPPH Radical Scavenging Activity of Grape Seed Oligomeric Procyanidins

| Compound/Extract | IC50 (µg/mL) | Reference |

| Grape Seed Oligomeric Procyanidins | 23.52 | [2] |

| Vitamin E | > 23.52 | [2] |

| Vitamin C | Equivalent to Procyanidins | [2] |

Table 2: ABTS Radical Scavenging Activity of Grape Seed Oligomeric Procyanidins

| Compound/Extract | IC50 (µg/mL) | Reference |

| Grape Seed Oligomeric Procyanidins | 51.38 | [2] |

| Vitamin E | > 51.38 | [2] |

| Vitamin C | < 51.38 | [2] |

Table 3: Superoxide Anion Radical Scavenging Activity of Grape Seed Oligomeric Procyanidins

| Compound/Extract | IC50 (µg/mL) | Reference |

| Grape Seed Oligomeric Procyanidins | 684.46 | [2] |

| Vitamin C | < 684.46 (at higher concentrations) | [2] |

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant capacity assays commonly used to evaluate compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM).

-

Methanol.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or ethanol) at various concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid) at various concentrations.

-

96-well microplate or spectrophotometer cuvettes.

-

Microplate reader or spectrophotometer.

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a 96-well plate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.

-

Add an equal volume (e.g., 100 µL) of the test compound or positive control solutions to the wells. For the blank, add the solvent used for the sample.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at a wavelength between 515 and 520 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Materials:

-

ABTS solution (e.g., 7 mM in water).

-

Potassium persulfate solution (e.g., 2.45 mM in water).

-

Phosphate buffered saline (PBS) or ethanol.

-

Test compound and positive control at various concentrations.

-

96-well microplate or spectrophotometer cuvettes.

-

Microplate reader or spectrophotometer.

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume (e.g., 10 µL) of the test compound or positive control solutions at different concentrations to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition of ABTS•+ and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Materials:

-

FRAP reagent:

-

Acetate buffer (300 mM, pH 3.6).

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

-

20 mM FeCl₃·6H₂O solution.

-

Mix the above solutions in a 10:1:1 (v/v/v) ratio.

-

-

Test compound and positive control (e.g., FeSO₄·7H₂O or Trolox) at various concentrations.

-

96-well microplate or spectrophotometer cuvettes.

-

Microplate reader or spectrophotometer.

Procedure:

-

Prepare the FRAP reagent fresh and warm it to 37°C.

-

Add a small volume (e.g., 30 µL) of the test compound or positive control to a larger volume (e.g., 900 µL) of the FRAP reagent.

-

Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Materials:

-

Fluorescein sodium salt solution (fluorescent probe).

-

AAPH solution (radical generator).

-

Phosphate buffer (e.g., 75 mM, pH 7.4).

-

Test compound and positive control (Trolox) at various concentrations.

-

Black 96-well microplate.

-

Fluorescence microplate reader with temperature control.

Procedure:

-

In a black 96-well plate, add the test compound or Trolox standard at various concentrations.

-

Add the fluorescein solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately place the plate in the fluorescence reader and record the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

-

A standard curve is created by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is expressed as Trolox equivalents.

Mandatory Visualizations

Signaling Pathways Modulated by Procyanidin Dimers

Procyanidin dimers, including galloylated forms, have been shown to modulate several key signaling pathways involved in inflammation and cell survival.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: General workflow for in vitro antioxidant capacity determination.

Conclusion

This compound, as a member of the galloylated procyanidin family, is anticipated to possess significant in vitro antioxidant capacity. While specific quantitative data for this compound remains to be fully elucidated in the scientific literature, comparative analysis of related procyanidin dimers strongly suggests that the presence of galloyl groups confers potent radical scavenging and reducing properties. The standardized experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its antioxidant potential. Furthermore, the modulation of key signaling pathways, such as NF-κB, by procyanidin dimers highlights their potential for broader therapeutic applications beyond their antioxidant effects. Further research is warranted to isolate and characterize the specific antioxidant capacity and bioactivity of this compound to fully understand its potential as a nutraceutical or therapeutic agent.

References

Procyanidin B-5 3,3'-di-O-gallate: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B-5 3,3'-di-O-gallate, a member of the proanthocyanidin class of polyphenols, holds significant interest for its potential health benefits. However, a comprehensive understanding of its pharmacokinetic profile and bioavailability remains a critical gap in the scientific literature. This technical guide synthesizes the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of procyanidins, with a specific focus on dimeric and galloylated forms, to infer the likely pharmacokinetic behavior of this compound. Due to a lack of specific studies on this particular compound, this document leverages data from closely related procyanidins to provide a foundational understanding for future research and development.

Introduction

Proanthocyanidins (PAs), also known as condensed tannins, are a class of flavonoids abundant in various plant-based foods and beverages. They exist as monomers, oligomers, and polymers of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin. Procyanidin B-5 is a dimer of (-)-epicatechin and (+)-catechin. The addition of galloyl moieties, as in this compound, can significantly influence its biological activity and pharmacokinetic properties. Understanding the journey of this complex molecule through the body is paramount for its development as a potential therapeutic agent.

Pharmacokinetics of Procyanidins: A General Overview

The oral bioavailability of procyanidins is generally low and is influenced by their degree of polymerization and galloylation.[1][2]

2.1. Absorption

-

Limited Small Intestine Absorption: Procyanidin oligomers, particularly those with a degree of polymerization greater than trimers, are poorly absorbed in the small intestine in their intact form.[2] Some studies suggest that minor amounts of dimers may be absorbed.[2]

-

Gastric Decomposition: The stability of procyanidins in the stomach is pH-dependent. The acidic environment can lead to some degradation.[2]

2.2. Distribution

Once absorbed, procyanidin monomers and some dimers can be detected in plasma, often in their methylated and glucuronidated forms.[2] The distribution to various tissues is not well-documented for specific dimeric digallates.

2.3. Metabolism

-

Phase I and Phase II Metabolism: Absorbed procyanidins undergo metabolism, primarily through methylation, sulfation, and glucuronidation in the intestine and liver.

-

Gut Microbiota Metabolism: A significant portion of ingested procyanidins reaches the colon, where they are extensively catabolized by the gut microflora into smaller, more readily absorbable phenolic acids, such as phenylvalerolactones, phenylacetic acids, and phenylpropionic acids.[2][3] These microbial metabolites are considered to contribute significantly to the overall biological effects of procyanidin consumption.

2.4. Excretion

Metabolites of procyanidins are primarily excreted in the urine.[4] Unabsorbed procyanidins and their high-molecular-weight polymers are eliminated in the feces.

Quantitative Data on Procyanidin Pharmacokinetics

A critical review of the existing scientific literature reveals a significant lack of specific pharmacokinetic data for this compound. Quantitative parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) have not been reported for this compound.

To provide a frame of reference, the following table summarizes general findings for related procyanidin dimers. It is crucial to note that these values are not directly transferable to this compound and should be interpreted with caution.

| Compound Class | General Cmax | General Tmax | General Bioavailability | Key Metabolites | Reference |

| Procyanidin Dimers (General) | Low nM range | ~1-2 hours for intact dimers | Very low | Methylated and glucuronidated dimers, phenolic acids | [2] |

| Procyanidin B2 | Not consistently detected intact in plasma | - | Extremely low | Microbial metabolites (phenolic acids) | [4] |

| Procyanidin B3 | Not detected in plasma or urine | - | Considered not bioavailable in intact form | - | [1] |

| Galloylated Procyanidins | Data is scarce; galloylation may influence absorption | - | Generally low | - | [5] |

Note: The lack of specific data for this compound highlights a critical area for future research.

Experimental Protocols for Pharmacokinetic Studies

Detailed methodologies are essential for the accurate assessment of procyanidin pharmacokinetics. The following outlines a typical experimental workflow.

4.1. Animal Model and Dosing

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used models. Pigs are also utilized due to the similarity of their gastrointestinal tract to humans.[6]

-

Dosing: The test compound, this compound, would be administered orally via gavage. An intravenous administration group is necessary to determine absolute bioavailability.

4.2. Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via cannulation of the jugular or carotid artery. Plasma is separated by centrifugation.

-

Urine and Feces Collection: Animals are housed in metabolic cages for the complete collection of urine and feces over a specified period (e.g., 48 or 72 hours).

4.3. Sample Preparation

-

Plasma: Plasma samples are typically subjected to solid-phase extraction (SPE) to remove proteins and interfering substances.[7]

-

Urine and Feces: Urine samples may be diluted and filtered. Fecal samples require homogenization and extraction with an appropriate solvent.

4.4. Analytical Method

-

Instrumentation: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and selective quantification of procyanidins and their metabolites in biological matrices.[7]

-

Method Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in procyanidin pharmacokinetics and a typical experimental design.

Caption: General Metabolic Pathway of Procyanidins.

Caption: Experimental Workflow for a Pharmacokinetic Study.

Conclusion and Future Directions

The pharmacokinetic profile of this compound remains largely uncharacterized. Based on the available data for structurally related procyanidins, it is anticipated to have low oral bioavailability in its intact form, with extensive metabolism by the gut microbiota playing a crucial role in the generation of bioactive smaller phenolic compounds.

To advance the therapeutic potential of this compound, dedicated pharmacokinetic studies are imperative. Future research should focus on:

-

In vivo pharmacokinetic studies in relevant animal models to determine key parameters (Cmax, Tmax, AUC, half-life) and absolute bioavailability.

-

Metabolite identification studies to characterize the full spectrum of metabolites, including those produced by the gut microbiota.

-

In vitro permeability studies using models like Caco-2 cells to assess intestinal absorption mechanisms.

A thorough understanding of the ADME properties of this compound is a prerequisite for its rational development as a novel therapeutic agent.

References

- 1. cambridge.org [cambridge.org]

- 2. The absorption, distribution, metabolism and excretion of procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A galloylated dimeric proanthocyanidin from grape seed exhibits dentin biomodification potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systemic absorption and metabolism of dietary procyanidin B4 in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of procyanidins and their metabolites in plasma samples by improved liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Procyanidin B-5 3,3'-di-O-gallate: A Technical Guide to its Function as a Squalene Epoxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B-5 3,3'-di-O-gallate, a naturally occurring polyphenol, has emerged as a potent inhibitor of squalene epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the inhibitory action of this compound on squalene epoxidase, including its quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and its putative impact on associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction to Squalene Epoxidase and its Inhibition

Squalene epoxidase (SQLE), also known as squalene monooxygenase, is a key rate-limiting enzyme in the de novo synthesis of cholesterol.[1] It catalyzes the stereospecific conversion of squalene to 2,3-(S)-oxidosqualene, the first oxygenation step in sterol biosynthesis.[2] The inhibition of SQLE is a therapeutic strategy for managing hypercholesterolemia and has also shown promise in cancer therapy due to the high demand for cholesterol in proliferating cancer cells.[2] this compound is a galloylated flavan-3-ol dimer that has been identified as a potent natural inhibitor of this enzyme.[3]

Quantitative Inhibition Data

The inhibitory potency of this compound against squalene epoxidase has been quantified, providing a basis for its evaluation as a potential therapeutic agent.

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| This compound | Squalene Epoxidase | 0.55 | [3] |

Table 1: Inhibitory Concentration (IC50) of this compound against Squalene Epoxidase.

Experimental Protocols

The following section details a generalized experimental protocol for determining the inhibitory activity of compounds against squalene epoxidase. This protocol is based on established methodologies and can be adapted for the specific analysis of this compound.

Squalene Epoxidase Inhibition Assay (In Vitro)

This assay measures the enzymatic activity of squalene epoxidase in the presence and absence of an inhibitor.

Materials:

-

Enzyme Source: Recombinant human squalene epoxidase (commercially available).

-

Substrate: Squalene (radiolabeled, e.g., [3H]-squalene, or non-radiolabeled).

-

Cofactors: NADPH, FAD.

-

Buffer: Tris-HCl or potassium phosphate buffer (pH 7.4).

-

Detergent: Triton X-100 or similar non-ionic detergent.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation Cocktail (for radiolabeled assay).

-

Organic Solvents: Hexane, ethyl acetate (for extraction).

-

Thin Layer Chromatography (TLC) plates and developing solvents.

-

Microplate reader (for colorimetric or fluorometric assays).

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare a reaction mixture containing the buffer, FAD, NADPH, and detergent.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Enzyme Addition: Add the squalene epoxidase enzyme to the mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the squalene substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as a mixture of ethanol and potassium hydroxide.

-

Product Extraction and Analysis:

-

Radiolabeled Assay: Extract the lipid-soluble products (squalene and 2,3-oxidosqualene) using an organic solvent like hexane. Separate the substrate and product using TLC. Quantify the radioactivity of the product spot using a scintillation counter.

-

Non-Radiolabeled Assay: Utilize a coupled assay system where the consumption of NADPH is measured spectrophotometrically, or a fluorescent probe is used to detect product formation.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Molecular Mechanisms

The inhibition of squalene epoxidase by this compound has downstream effects on cellular signaling pathways, particularly those related to cell growth and survival, such as the PI3K/Akt pathway.

Cholesterol Biosynthesis Pathway

This compound directly targets squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Epoxidase by this compound.

Experimental Workflow for Squalene Epoxidase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound against squalene epoxidase.

Caption: A generalized experimental workflow for determining the IC50 of a squalene epoxidase inhibitor.

Putative Downstream Signaling Effects

Inhibition of squalene epoxidase can lead to a reduction in cholesterol levels, which may impact signaling pathways that are sensitive to cholesterol homeostasis, such as the PI3K/Akt pathway, particularly in cancer cells. Procyanidins have been shown to inhibit this pathway.

Caption: Putative downstream effects of this compound on the PI3K/Akt signaling pathway.

Conclusion

This compound is a potent natural inhibitor of squalene epoxidase. Its ability to disrupt cholesterol biosynthesis suggests its potential as a lead compound for the development of new therapeutic agents for hypercholesterolemia and cancer. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings. This technical guide provides a foundational resource for researchers to design and conduct further investigations into this promising molecule.

References

Technical Whitepaper: Anticancer Properties of Procyanidin B-5 3,3'-di-O-gallate

To our valued researchers, scientists, and drug development professionals,

However, the broader class of procyanidin gallates has shown considerable promise in oncology research. A closely related and extensively studied compound, Procyanidin B2 3,3''-di-O-gallate (B2G2) , has been the subject of numerous investigations into its anticancer effects.

In light of the limited information on Procyanidin B-5 3,3'-di-O-gallate, and to provide a valuable and data-rich resource, this guide will focus on the anticancer properties of the well-documented Procyanidin B2 3,3''-di-O-gallate . We will present the available quantitative data, detailed experimental methodologies, and signaling pathway diagrams for B2G2 to serve as a robust reference for your research and development endeavors.

In-Depth Technical Guide: Anticancer Properties of Procyanidin B2 3,3''-di-O-gallate (B2G2)

Introduction

Procyanidin B2 3,3''-di-O-gallate (B2G2) is a bioactive polyphenolic compound found in sources such as grape seed extract.[1][2] It is a dimer of (epi)catechin units with two gallic acid moieties. Extensive research has highlighted its potential as a potent anticancer agent, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells.[3] This technical guide synthesizes the current understanding of B2G2's anticancer activities, focusing on its mechanisms of action, quantitative efficacy, and the experimental approaches used to elucidate these properties.

Quantitative Data on Anticancer Efficacy

The following tables summarize the quantitative data from key studies on the effects of Procyanidin B2 3,3''-di-O-gallate (B2G2) on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of B2G2 in Human Prostate Cancer Cells

| Cell Line | Treatment Duration | IC50 (µM) | Key Findings | Reference |

| LNCaP | 12 h | ~25-50 | Induction of apoptosis | [4] |

| 22Rv1 | Not specified | Not specified | Causes cell death | [1] |

Table 2: Effects of B2G2 on Cell Cycle and Apoptosis in Prostate Cancer Cells

| Cell Line | Concentration (µM) | Effect | Reference |

| Various PCa cell lines | Not specified | Induced cell cycle arrest and apoptotic death | [2] |

| LNCaP | 50 | Increased cleaved caspase-9, caspase-3, and PARP | [4] |

| LNCaP | 50 | Down-regulated Bcl-2 and Bcl-Xl | [4] |

Signaling Pathways Modulated by Procyanidin B2 3,3''-di-O-gallate

B2G2 exerts its anticancer effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Induction of Oxidative Stress-Mediated Cell Death

In prostate cancer cells, B2G2 has been shown to increase the generation of reactive oxygen species (ROS).[1] This is achieved by decreasing the activity of the mitochondrial electron transport chain complex III, leading to enhanced mitochondrial superoxide generation and reduced ATP production.[1] The resulting oxidative stress leads to sustained activation of ERK1/2 and AMPKα, ultimately triggering cell death.[1]

Inhibition of Pro-Survival Transcription Factors

B2G2 has been demonstrated to significantly inhibit the transcriptional activity of NF-κB and activator protein-1 (AP1).[2] It also prevents the nuclear translocation of the signal transducer and activator of transcription 3 (Stat3).[2] These transcription factors are crucial for the expression of genes involved in cell survival and proliferation. By inhibiting these pathways, B2G2 downregulates the expression of survival proteins like survivin and promotes apoptosis, as evidenced by increased levels of cleaved PARP.[2]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the anticancer properties of B2G2.

Cell Viability and Growth Assays

-

Trypan Blue Exclusion Assay:

-

Prostate cancer cells (e.g., LNCaP) are seeded in 60 mm culture plates and allowed to attach for 36 hours.

-

Cells are then treated with varying concentrations of B2G2 (e.g., 0-50 µM) dissolved in DMSO, with a DMSO-only control group.

-

Following a 12-hour incubation, cells are harvested by trypsinization.

-

An equal volume of 0.4% trypan blue stain is mixed with the cell suspension.

-

Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.

-

Cell viability is expressed as a percentage of total cells.[4]

-

Apoptosis Assays

-

Western Blotting for Apoptosis Markers:

-

LNCaP cells are plated and treated with B2G2 (e.g., 0-50 µM) for 12 hours.

-

Total cell lysates are prepared using a suitable lysis buffer.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against cleaved caspase-9, cleaved caspase-3, cleaved PARP, Bcl-2, and Bcl-Xl.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an ECL detection system.

-

β-actin is used as a loading control.[4]

-

Measurement of Mitochondrial Superoxide

-

MitoSOX Red Staining:

-

LNCaP cells are plated in black 96-well plates.

-

After 36 hours, cells are treated with 50 µM B2G2.

-

Following a 6-hour treatment, the medium is replaced with a phenol red-free medium containing 1 µM MitoSOX Red probe.

-

Cells are incubated at 37°C for 30 minutes.

-

The fluorescence is measured using a microplate reader to quantify mitochondrial superoxide levels.[5]

-

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Procyanidin B5 | CAS:12798-57-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Procyanidin C1 | CAS#:37064-30-5 | Chemsrc [chemsrc.com]

- 4. Influence of Gallate Esterification on the Activity of Procyanidin B2 in Androgen-dependent Human Prostate Carcinoma LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Neuroprotective Effects of Procyanidin B-5 3,3'-di-O-gallate: A Technical Guide Based on Structurally Related Compounds

Disclaimer: As of late 2025, dedicated research on the neuroprotective effects of Procyanidin B-5 3,3'-di-O-gallate is not available in the public domain. This technical guide, therefore, summarizes the significant neuroprotective activities of structurally analogous B-type procyanidins and their galloylated derivatives. The findings presented herein provide a predictive framework for the potential mechanisms and efficacy of this compound, based on the established biological activities of its chemical relatives.

Introduction to Procyanidins and Neuroprotection

Procyanidins are a class of flavonoids, specifically condensed tannins, formed from catechin and epicatechin units. They are abundant in various plant sources, including grape seeds, apples, and cinnamon.[1] These compounds are recognized for their potent antioxidant and anti-inflammatory properties, which are central to their neuroprotective effects.[2] Neurodegenerative diseases are often characterized by oxidative stress and inflammation, making procyanidins a promising area of research for novel therapeutic agents.[3]

B-type procyanidins are dimers of flavan-3-ols linked by a single C4-C8 or C4-C6 bond. The addition of gallate moieties to the procyanidin structure, a process known as galloylation, has been observed to enhance their biological activity. This guide will focus on the neuroprotective data available for B-type procyanidins, providing insights into the potential role of this compound.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from studies on various B-type procyanidins, demonstrating their efficacy in cellular and animal models of neurotoxicity.

Table 1: In Vitro Neuroprotective Effects of Procyanidins Against Oxidative Stress

| Compound | Cell Line | Insult | Concentration | Outcome | Reference |

| Procyanidins (PCs) | PC12 | 200 µM H₂O₂ | 1, 2, 4 µg/mL | Increased cell viability | [4] |

| Procyanidin B1, B2, B3, B4, B1-G, B2-G, C1 | PC12 | 200 µM H₂O₂ | 5 µM | Significant protection against H₂O₂-induced cell injury | [5] |

| Procyanidin B2 3″-O-gallate | HT22 | 5 mM Glutamate | 25, 50 µM | Increased cell viability | [6] |

| B-type Cinnamon Procyanidin Oligomers (CPO-B) | SH-SY5Y | 1 mM MPP⁺ | 12.5 µM | Increased cell viability, attenuated intracellular ROS | [3] |

Table 2: In Vivo Neuroprotective Effects of Procyanidins

| Compound | Animal Model | Insult | Concentration | Outcome | Reference |

| Procyanidins (PCs) | Zebrafish Larvae | 300 µM H₂O₂ | 4, 8, 16 µg/mL | Rescued H₂O₂-induced locomotor deficits | [7] |

| Procyanidins (C, EC, ECG, B1, B2, B3, B4, B1-G, B2-G, C1) | Zebrafish Larvae | 300 µM H₂O₂ | 25 µM | Improved movement behavior | [3] |

| Grape Seed Procyanidin Extract (GSPE) | C. elegans (CL4176) | Amyloid-β | 100 µg/mL | Significant decrease in nematode paralysis | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

Cell Culture and Viability Assays

-

Cell Lines:

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Neurotoxicity Induction:

-

Cell Viability Assessment:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

-

CCK-8 Assay: A similar colorimetric assay that is more sensitive than the MTT assay.[4]

-

EZ-CyTox Cell Viability Assay Kit: Another commercially available kit for assessing cell viability.[6]

-

In Vivo Models

-

Zebrafish Larvae: Zebrafish are a valuable in vivo model for studying neuroprotection due to their rapid development and optical transparency.[7]

-

Caenorhabditis elegans: This nematode is used as a model for Alzheimer's disease, expressing the human amyloid-β peptide.[8]

-

Paralysis Assay: The rate of paralysis is monitored as a measure of amyloid-β toxicity.[8]

-

Biochemical Assays

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like H2DCFDA.[6]

-

Antioxidant Enzyme Activity: The activities of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) are measured to assess the antioxidant capacity.[4]

-

Western Blotting: This technique is used to quantify the expression levels of specific proteins involved in signaling pathways, such as Nrf2, HO-1, and MAPKs.[3]

Signaling Pathways in Procyanidin-Mediated Neuroprotection

Procyanidins exert their neuroprotective effects through the modulation of several key signaling pathways. The Nrf2/ARE and MAPK/Erk pathways are prominently implicated.

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or procyanidins, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[4][9] Studies have shown that various procyanidins can activate this pathway, leading to enhanced antioxidant defenses.[3]

Caption: Nrf2/ARE Signaling Pathway Activation by Procyanidins.

The MAPK/Erk Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-regulated kinase (Erk) pathway, are crucial in regulating cell survival and apoptosis. The role of Erk1/2 in neuroprotection is complex and can be context-dependent. In some models of neurotoxicity, activation of Erk1/2 is pro-survival, while in others, its inhibition is protective.

In the context of MPP⁺-induced toxicity, B-type cinnamon procyanidin oligomers have been shown to exert their neuroprotective effects by activating the Erk1/2 signaling pathway.[3] This activation leads to an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the activation of the pro-apoptotic protein caspase-3.

Caption: Procyanidin-mediated neuroprotection via the MAPK/Erk pathway.

Experimental Workflow

The investigation of the neuroprotective effects of a novel compound like this compound would typically follow a structured experimental workflow, progressing from in vitro characterization to in vivo validation.

Caption: A typical experimental workflow for evaluating neuroprotective compounds.

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of this compound is currently lacking, the extensive research on structurally similar B-type procyanidins and their galloylated derivatives provides a strong rationale for its investigation. The available data suggest that this compound is likely to exhibit potent antioxidant and anti-inflammatory properties, primarily through the activation of the Nrf2/ARE pathway and modulation of MAPK signaling.

Future research should focus on the chemical synthesis or isolation of this compound to enable direct biological testing. A systematic evaluation following the experimental workflow outlined in this guide will be crucial to elucidate its specific neuroprotective mechanisms and to determine its potential as a therapeutic agent for neurodegenerative diseases. Particular attention should be paid to the influence of the C4-C6 linkage in Procyanidin B-5 and the presence of two gallate groups on its bioavailability and biological activity.

References

- 1. Procyanidin B5 | C30H26O12 | CID 124017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Relationship between Neuroprotective Effects and Structure of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Procyanidin B-5 3,3'-di-O-gallate: A Technical Guide on its Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B-5 3,3'-di-O-gallate is a complex flavonoid, a type of proanthocyanidin, found in various plant species. Proanthocyanidins, as a class, are well-documented for their role in plant defense mechanisms, acting as deterrents to herbivores and inhibitors of microbial pathogens. This technical guide provides a comprehensive overview of this compound, including its chemical properties, known natural sources, and its putative role in plant defense, drawing upon data from related galloylated procyanidins and plant extracts rich in this compound. Detailed experimental protocols for the extraction, isolation, and functional analysis of procyanidins are provided, alongside diagrammatic representations of relevant biochemical pathways and experimental workflows to facilitate further research and development.

Introduction to this compound

This compound is a B-type proanthocyanidin dimer. Its structure consists of two epicatechin units linked by a β-type interflavan bond, with gallic acid moieties esterified at the 3-hydroxyl positions of both units. The presence of these galloyl groups is believed to significantly enhance its biological activity.

Chemical Structure:

-

Molecular Formula: C44H34O20[1]

-

Molecular Weight: 882.7 g/mol [2]

-

Synonyms: [(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate[2]

Natural Occurrence

This compound has been identified as a natural constituent in a variety of plants. Its presence is often associated with tissues that require protection from biotic stressors.

Table 1: Known Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference |

| Rumex acetosa (Common Sorrel) | Polygonaceae | Aerial parts | [2][3] |

| Vitis vinifera (Grape) | Vitaceae | Seeds |

Role in Plant Defense: An Overview

Proanthocyanidins, also known as condensed tannins, are a major class of plant secondary metabolites that play a crucial role in defending plants against a wide array of herbivores and microbial pathogens. Their mode of action is often attributed to their ability to bind and precipitate proteins, which can interfere with the digestion of herbivores and the enzymatic activity of microbes.

The galloylation of procyanidins has been shown to enhance their defensive capabilities. The additional hydroxyl groups from the galloyl moieties can increase their antioxidant potential and their ability to form complexes with proteins and other macromolecules. While direct evidence for this compound is limited, the activities of closely related galloylated procyanidins from plant extracts provide strong inferential evidence for its defensive functions.

Antifeedant Activity Against Herbivores

Tannins, including procyanidins, are well-known for their astringent taste, which can deter feeding by both vertebrate and invertebrate herbivores. The ability of procyanidins to bind with salivary proteins and digestive enzymes in insects can lead to reduced nutritional uptake and growth, acting as a potent antifeedant. Although no specific quantitative data for the antifeedant activity of isolated this compound was found, studies on plant extracts rich in galloylated procyanidins have demonstrated significant insecticidal and antifeedant effects.

Antimicrobial Activity Against Plant Pathogens

Procyanidins can inhibit the growth of pathogenic fungi and bacteria through various mechanisms, including the disruption of cell membranes, inactivation of microbial enzymes, and deprivation of essential metal ions. The galloyl groups in compounds like this compound are likely to enhance these antimicrobial effects.

Table 2: Antifungal Activity of a Procyanidin-Rich Fraction from Vitis vinifera Seeds against Candida albicans

| Concentration of Polymeric Flavan-3-ols (mg/L) | Inhibition of C. albicans Load (%) |

| 500 | Significant inhibition observed after 5 days |

Note: This data is from an extract containing a high concentration of polymeric flavan-3-ols, including galloylated procyanidins, and is indicative of the potential antifungal activity of its constituents like this compound. The study focused on a human pathogen, but the mechanisms are often translatable to plant pathogens.[4]

Putative Signaling Pathways in Plant Defense